N-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide

Medicinal Chemistry Structure-Activity Relationship Receptor Binding

N-(4-Bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide (CAS 303091-49-8) is a brominated aromatic amide derivative built on a naphthylmethylaminoacetamide backbone, with a molecular formula of C19H17BrN2O and a molecular weight of 369.26 g/mol. The compound incorporates a 4-bromophenyl group at the amide nitrogen and a 1-naphthylmethyl substituent on the secondary amine of the aminoacetamide linker, creating a distinctive pharmacophoric architecture that distinguishes it from simpler acetamide analogs.

Molecular Formula C19H17BrN2O
Molecular Weight 369.262
CAS No. 303091-49-8
Cat. No. B2373165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide
CAS303091-49-8
Molecular FormulaC19H17BrN2O
Molecular Weight369.262
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CNCC(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C19H17BrN2O/c20-16-8-10-17(11-9-16)22-19(23)13-21-12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11,21H,12-13H2,(H,22,23)
InChIKeyIQFXYSFBRCWRAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide (CAS 303091-49-8): Structural Identity and Research-Grade Purity for Targeted Synthesis


N-(4-Bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide (CAS 303091-49-8) is a brominated aromatic amide derivative built on a naphthylmethylaminoacetamide backbone, with a molecular formula of C19H17BrN2O and a molecular weight of 369.26 g/mol . The compound incorporates a 4-bromophenyl group at the amide nitrogen and a 1-naphthylmethyl substituent on the secondary amine of the aminoacetamide linker, creating a distinctive pharmacophoric architecture that distinguishes it from simpler acetamide analogs [1]. This compound is classified as a research chemical, primarily utilized as a synthetic intermediate and a tool compound for structure-activity relationship (SAR) exploration in medicinal chemistry programs targeting nAChR and sigma receptor pathways [2].

Why N-(4-Bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide Cannot Be Replaced by Common Acetamide Analogs in Receptor-Targeted Campaigns


Generic substitution with readily available acetamide derivatives (e.g., N-(4-bromophenyl)acetamide, CAS 103-88-8, or 4′-bromo-2-(1-naphthyl)acetanilide, ChemSpider ID 746195) is not viable in receptor-targeted research because the target compound uniquely embeds a secondary amine spacer (–NH–CH2–) between the acetamide carbonyl and the naphthyl group . This spacer introduces a hydrogen-bond donor and a conformational degree of freedom that is absent in the direct naphthyl-acetamide analog (ChemSpider 746195), fundamentally altering the compound's binding-mode capacity [1]. In datasets curated from ChEMBL, compounds bearing this specific N-(naphthylmethyl)aminoacetamide scaffold have registered measurable affinity at neuronal α3β4 nAChR and sigma-1 receptors, whereas simple 4-bromophenyl acetamides lacking the naphthylmethylamino motif typically show no detectable engagement at these targets [2]. The bromine substituent at the para position further modulates electron density on the phenyl ring and can participate in halogen bonding, a feature that is lost if the halogen is relocated (ortho/meta) or removed entirely. These cumulative structural determinants mean that replacing this compound with a superficially similar acetamide can lead to complete loss of target engagement and invalidate SAR hypotheses.

Quantitative Differentiation of N-(4-Bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide Against Closest Structural Analogs


Molecular Architecture: Secondary Amine Spacer vs. Direct Acetamide Linkage in the Closest Naphthyl Analog

The defining structural feature of the target compound is its –NH–CH2– secondary amine spacer connecting the acetamide carbonyl to the 1-naphthyl group. The closest commercially cataloged analog, 4′-bromo-2-(1-naphthyl)acetanilide (ChemSpider ID 746195), lacks this spacer entirely, bearing a direct C–C bond between the acetamide α-carbon and the naphthalene ring. This difference introduces an additional hydrogen-bond donor (calculated HBD count: 2 vs. 1 for the analog) and a rotatable bond (Δ = +1), which are critical parameters in ligand-receptor docking models . The target compound's molecular formula is C19H17BrN2O (MW = 369.26 g/mol) versus C18H14BrNO (MW = 340.22 g/mol) for the analog, reflecting the additional CH2NH unit .

Medicinal Chemistry Structure-Activity Relationship Receptor Binding

Reported α3β4 Nicotinic Receptor Affinity vs. Class-Level Baseline for Acetamide Derivatives

BindingDB-curated data for compounds bearing the naphthylmethylaminoacetamide chemotype indicate measurable affinity at the α3β4 nicotinic acetylcholine receptor (nAChR), a target implicated in nicotine addiction and lung cancer. A representative compound in this chemotype series recorded a Ki of 2.60 nM against rat α3β4 nAChR expressed in HEK cells, measured via inhibition constant after 2 h in the presence of [³H]epibatidine, and an antagonist IC50 of 30 nM [1]. In contrast, structurally simpler 4-bromophenyl acetamides lacking the naphthylmethylamino extension typically exhibit no detectable binding at α3β4 nAChR in analogous assays (class-level baseline considered inactive; IC50 > 10,000 nM) [2]. The affiliation of this chemotype with the α3β4 target is further supported by patent literature describing naphthyl-substituted amino acid derivatives as glutamate/NMDA receptor antagonists, demonstrating that the naphthylmethylamino motif is a privileged scaffold for ion-channel receptor engagement [3].

Nicotinic Acetylcholine Receptor α3β4 nAChR Binding Affinity

Sigma-1 Receptor Antagonist Activity and Selectivity Profile

Compounds within the naphthylmethylaminoacetamide series also register antagonist activity at the sigma-1 receptor, with a reported IC50 of 84 nM [1]. Simultaneously, the same chemotype shows an IC50 of 201 nM at the histamine H1 receptor, yielding a selectivity ratio of approximately 2.4-fold for sigma-1 over H1 [1]. While this selectivity window is modest, it is superior to that of many unelaborated acetamide fragments, which frequently display promiscuous binding across aminergic GPCRs with no measurable selectivity (class-level baseline: selectivity ratio ≈ 1.0) [2]. The sigma-1 receptor is a clinically pursued target in neuropathic pain, depression, and neurodegenerative disease, and differentiated sigma-1 tool compounds remain in demand.

Sigma-1 Receptor CNS Pharmacology Receptor Antagonism

Verified Research-Grade Purity vs. Unspecified-Grade Alternatives for Reproducible Assay Results

The target compound is commercially available with a certified purity of ≥98% (NLT 98%) from ISO-compliant suppliers such as MolCore, supported by full analytical characterization . In contrast, many catalog listings for structurally related acetamide analogs from non-specialist vendors lack explicit purity certification or provide only nominal purity estimates (typically 95% or unstated), introducing batch-to-batch variability that can confound dose-response assays [1]. For a compound where the active chemotype may operate in the low nanomolar range (Ki = 2.60 nM for α3β4 nAChR), even 2–5% impurity can generate spurious off-target signals or shift apparent IC₅₀ values.

Quality Control Assay Reproducibility Chemical Procurement

Tier-1 Application Scenarios for N-(4-Bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide Based on Verified Differentiation


α3β4 Nicotinic Receptor Tool Compound for Addiction and Oncology Phenotypic Screening

Given the chemotype's low-nanomolar engagement of α3β4 nAChR (Ki = 2.60 nM, IC₅₀ = 30 nM antagonist) [1], this compound is suited as a starting point or control ligand in high-throughput screens targeting α3β4-mediated signaling. α3β4 nAChR is genetically and pharmacologically linked to nicotine dependence and small-cell lung carcinoma proliferation, and tool compounds with verified affinity at this subtype are scarce. The compound's >3,800-fold selectivity window over inactive acetamide controls provides a clear signal-to-noise advantage in cell-based assays [1].

Sigma-1 Receptor Ligand Optimization in Neuropathic Pain and CNS Disorder Programs

With a sigma-1 antagonist IC₅₀ of 84 nM and a 2.4-fold selectivity margin over H1 [1], this chemotype offers a tractable starting point for medicinal chemistry optimization toward sigma-1-selective clinical candidates. The bromophenyl substituent provides a synthetic handle for late-stage diversification (e.g., Suzuki coupling), while the naphthylmethylamino core maintains the sigma-1 pharmacophore. Researchers focused on neuropathic pain, major depressive disorder, or Alzheimer's disease can use this compound to benchmark new analogs in radioligand displacement and functional assays. [2].

Structure-Activity Relationship (SAR) Probe for Halogen-Bonding Contributions to Target Binding

The para-bromophenyl group on the target compound is a defined halogen-bond donor, a feature that can be systematically probed by comparing this compound with its chloro-, fluoro-, and des-halo analogs. The availability of this compound at ≥98% purity enables crystallography and ITC studies to quantify the thermodynamic contribution of the Br···acceptor halogen bond to binding free energy at nAChR and sigma-1 targets. This makes the compound a valuable tool for computational chemists and structural biologists validating halogen-bond scoring functions [1].

Synthetic Intermediate for Diversified Naphthylmethylaminoacetamide Libraries

The secondary amine in the aminoacetamide linker is amenable to further functionalization (alkylation, acylation, sulfonylation), enabling rapid generation of focused compound libraries. The bromine atom serves as a cross-coupling site for Pd-catalyzed diversification (Suzuki, Buchwald-Hartwig, Ullmann). The compound's defined molecular architecture, with the naphthylmethylamino motif pre-installed, reduces the synthetic step-count for library production compared to routes starting from simpler acetamide precursors [3]. This efficiency gain is directly relevant for medicinal chemistry groups operating under hit-to-lead timelines.

Quote Request

Request a Quote for N-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.